molecular formula C7H18Cl2N2 B1387025 (1-Methylpiperidin-4-yl)methanamine dihydrochloride CAS No. 1187582-53-1

(1-Methylpiperidin-4-yl)methanamine dihydrochloride

Cat. No.: B1387025
CAS No.: 1187582-53-1
M. Wt: 201.13 g/mol
InChI Key: QJOPPLGHTCLBJO-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-4-yl)methanamine dihydrochloride (CAS No. 1187582-53-1) is a piperidine-derived amine compound with the molecular formula C₇H₁₆N₂·2HCl and a molecular weight of 201.14 g/mol . It is a white crystalline solid primarily used in research settings, particularly in pharmaceutical and chemical synthesis studies. Its structure features a piperidine ring substituted with a methyl group at the 1-position and an aminomethyl group at the 4-position, which is protonated as a dihydrochloride salt for enhanced stability .

Key properties include:

  • Solubility: Not explicitly provided in available data.
  • Storage: Stable at room temperature (RT) .
  • Purity: Typically available at 96% purity for research use .

Properties

IUPAC Name

(1-methylpiperidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9-4-2-7(6-8)3-5-9;;/h7H,2-6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOPPLGHTCLBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657378
Record name 1-(1-Methylpiperidin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187582-53-1
Record name 1-(1-Methylpiperidin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-1-methylpiperidine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpiperidin-4-yl)methanamine dihydrochloride typically involves the reaction of 1-methylpiperidine with formaldehyde and hydrogen chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Structural Similarity Analysis

The compound is compared to analogs based on structural features (piperidine/quinuclidine rings, amine groups) and functional roles . Below is a summary of structurally related compounds and their similarity indices:

Compound Name CAS No. Similarity Index Molecular Formula Key Features
(1-Methylpiperidin-4-yl)methanamine 14156-91-3 0.95 C₇H₁₆N₂ Free base form of the target compound
Quinuclidin-4-ylmethanamine dihydrochloride 67496-77-9 0.91 C₇H₁₅N₂·2HCl Quinuclidine ring instead of piperidine
3-Aminoquinuclidine dihydrochloride 6530-09-2 0.81 C₆H₁₃N₂·2HCl Quinuclidine with amine at 3-position
[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride 170353-31-8 N/A C₁₀H₁₇N₄·2HCl Pyrimidine-substituted piperidine ring

Notes:

  • Similarity indices (0.81–0.95) are derived from structural alignment algorithms, reflecting shared motifs like cyclic amines and substituent positions .
  • Quinuclidine analogs (e.g., 3-Aminoquinuclidine dihydrochloride) exhibit lower similarity due to their bicyclic structure but retain functional amine groups .

Physicochemical Properties

Property Target Compound (1-Methylpiperidin-4-yl)methanamine Quinuclidin-4-ylmethanamine Dihydrochloride
Molecular Weight (g/mol) 201.14 128.22 201.14
Physical Form White crystalline solid Liquid (free base) Crystalline solid
Purity (Commercial) 96% 95% Not available
Storage Conditions Room temperature Refrigerated Room temperature

Key Observations :

  • The dihydrochloride salt form (target compound) has higher molecular weight and improved stability compared to its free base .
  • Quinuclidine derivatives share comparable molecular weights but differ in ring rigidity and solubility profiles .

Key Points :

  • Limited toxicological data exist for the target compound, necessitating caution in handling .
  • Analogous piperidine derivatives (e.g., 4-(Diphenylmethoxy)piperidine HCl) are regulated under chemical safety laws in multiple jurisdictions .

Biological Activity

(1-Methylpiperidin-4-yl)methanamine dihydrochloride, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, suggesting potential therapeutic applications in neuropsychiatric disorders and cancer treatment.

Chemical Structure and Properties

The chemical formula of this compound is C7_7H16_{16}N2_2·2HCl. The presence of the methyl group at the 1-position of the piperidine ring significantly influences its biological activity and solubility, enhancing its potential as a pharmacological agent .

The mechanism of action involves modulation of neurotransmitter systems and interaction with specific receptors. Research indicates that this compound may act as an agonist or antagonist at various receptors, including serotonin receptors, which are crucial in regulating mood and anxiety . Additionally, it has been noted for its inhibitory effects on IRE1α, a protein involved in cellular stress responses, suggesting a role in cancer therapy by targeting stress pathways in tumor cells .

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1-methylpiperidin-4-yl moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCancer Cell LineIC50_{50} (μM)
9bMCF7< 3
9dHCT116< 3
9ePC3< 5

These results indicate that derivatives with the 1-methylpiperidin-4-yl group show enhanced activity compared to similar compounds lacking this structural feature .

Neuropsychiatric Applications

The compound's interaction with serotonin receptors positions it as a candidate for treating depression and anxiety disorders. Its modulation of neurotransmitter release could lead to improved therapeutic outcomes in neuropsychiatric conditions .

Case Studies

  • Antiproliferative Study : A series of derivatives were tested for their antiproliferative activities against A549 (lung cancer), MCF7 (breast cancer), and PC3 (prostate cancer) cell lines. The introduction of electron-withdrawing groups on the benzene ring significantly enhanced activity, with several compounds achieving IC50_{50} values under 5 μM .
  • Neurotransmitter Modulation : In vivo studies demonstrated that this compound can influence serotonin levels, suggesting potential use in treating anxiety-related disorders. The modulation of serotonin receptor activity was confirmed through behavioral assays in rodent models .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBiological Activity
N-Methyl-1-(pyridin-4-yl)methanamineLacks piperidine ringReduced interaction with serotonin receptors
1-Methyl-4-piperidoneSimilar piperidine structureDifferent reactivity patterns
This compound Enhanced solubilityIncreased potency against certain targets

This comparative analysis highlights the unique properties of this compound, particularly its enhanced solubility and potency against specific biological targets compared to structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-Methylpiperidin-4-yl)methanamine dihydrochloride
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(1-Methylpiperidin-4-yl)methanamine dihydrochloride

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